molecular formula C6H12IN B599177 2-(Iodomethyl)piperidine CAS No. 1289384-98-0

2-(Iodomethyl)piperidine

Cat. No. B599177
M. Wt: 225.073
InChI Key: NXUZCTVWPHDCHI-UHFFFAOYSA-N
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Description

2-(Iodomethyl)piperidine is an organic compound with the molecular formula C6H12IN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including 2-(Iodomethyl)piperidine, has been a subject of interest in recent years . One method involves the iodocyclisation of homoallyl amines . At room temperature, this process stereoselectively yields functionalised 2-(iodomethyl)azetidine derivatives. When the reaction temperature is increased from 20 °C to 50 °C, the reaction outcome switches to the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Iodomethyl)piperidine has been explored in various studies . Piperidine, the parent compound, has a six-membered heterocyclic ring structure, which includes one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives, including 2-(Iodomethyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Preparation and Characterization of Dissociative Agents : The study by Wallach et al. (2015) focused on the synthesis of diphenidine, which includes a piperidine structure. They examined its analytical characteristics and potential as a dissociative agent, similar to ketamine, in rat hippocampal slices (Wallach et al., 2015).

  • Synthesis and Characterization of Methoxydiphenidine : McLaughlin et al. (2016) synthesized and characterized 2-methoxydiphenidine, a substance associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity. This work was significant for chemical analysis, highlighting the challenges in identifying positional isomers (McLaughlin et al., 2016).

  • Novel Reagents for DNA Cleavage : McHugh and Knowland (1995) found that several amines, including piperidine derivatives, can cleave abasic DNA at or near neutral pH without non-specific damage. This suggests potential applications in DNA research (McHugh & Knowland, 1995).

  • Sonogashira Cross-Coupling in Ionic Liquid : Reddy and Laali (2015) demonstrated the application of a piperidine-appended ionic liquid in the Sonogashira cross-coupling reaction, showing potential for efficient synthesis and recycling in pharmaceuticals (Reddy & Laali, 2015).

  • Behavioral and Psychiatric Applications : Abood et al. (1961) researched the distribution of piperidine in the brain and its potential significance in behavior and psychiatric disorders (Abood, Rinaldi, & Eagleton, 1961).

  • Synthesis of Antimicrobial Agents : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a piperidine derivative with potential antimicrobial activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) reported an electrochemical method for cyanation of secondary piperidines, highlighting their importance in pharmaceuticals (Lennox et al., 2018).

  • Synthesis of Natural and Synthetic Compounds : Perdicchia et al. (2015) used 2-Piperidineethanol for the synthesis of various compounds, underlining the versatility of piperidine derivatives in chemical synthesis (Perdicchia et al., 2015).

Future Directions

Piperidine derivatives, including 2-(Iodomethyl)piperidine, continue to be a significant area of research, particularly in the field of drug design . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various fields .

properties

IUPAC Name

2-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZCTVWPHDCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693567
Record name 2-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)piperidine

CAS RN

1289384-98-0
Record name Piperidine, 2-(iodomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
AM Halpern, BR Ramachandran… - The Journal of Physical …, 1982 - ACS Publications
Structural effects on photophysical processes in saturated amines. 6. Excited-state interactions in piperazine derivatives Page 1 J. Phys. Chem. 1982, 86, 2049-2052 2049 leaving one …
Number of citations: 14 pubs.acs.org
MP Eastman, DE Patterson, RA Bartsch… - The Journal of …, 1982 - ACS Publications
The following nitroxide spin-labeled crown ethers have been synthesized: 2, 2-(sym-dibenzo-16-crown-5)-4, 4-dimethyloxazolidinyl-JV-oxyl (1), 2, 2-(sym-dibenzo-16-crown-5)-4, 4, 5, 5-…
Number of citations: 29 pubs.acs.org

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